2-Amino-6-hidroxibenzotiazol

Descripción general

Descripción

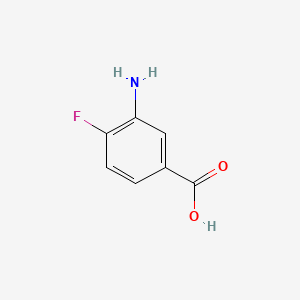

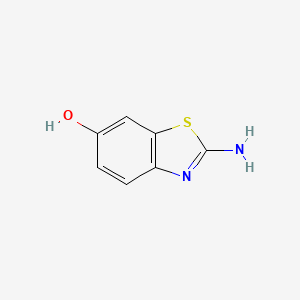

2-Amino-6-hydroxybenzothiazole, also known as AHT, is a heterocyclic aromatic compound with a broad range of applications in the fields of medicinal chemistry and pharmacology. It is a biologically active compound, with several important properties that make it useful for medicinal purposes. AHT is known to interact with a number of receptors and enzymes, and has been studied extensively for its potential to treat various diseases.

Aplicaciones Científicas De Investigación

Química Orgánica Sintética

Los andamios de 2-aminobenzotiazol son versátiles y sintéticamente accesibles . Son fascinantes para múltiples aplicaciones en química orgánica sintética debido a sus potentes actividades farmacológicas . Sirven significativamente como reactivos o intermediarios de reacción para obtener varios heterociclos fusionados .

Campos Biológicos

El 2-aminobenzotiazol y sus derivados han ganado popularidad debido a su destacada importancia medicinal . Tienen potentes actividades farmacológicas y se utilizan en campos biológicos .

Diseño de Medicamentos

Las benzotiazoles, incluido el 2-aminobenzotiazol, despiertan gran interés entre los investigadores para el diseño de fármacos debido a su alta actividad biológica y farmacológica . Se consideran bloques de construcción altamente reactivos para la síntesis orgánica y organoelemental, incluida la síntesis de heterociclos farmacológicamente activos .

Aplicaciones Industriales

El 2-aminobenzotiazol y sus derivados son compuestos con gran demanda industrial . La fácil funcionalización de los grupos 2-NH2 y 2-SH y el anillo de benceno de la porción benzotiazol permite considerarlos como sintonos altamente reactivos para el diseño y la preparación de productos y materiales con demanda industrial .

Medicina

Las benzotiazoles se utilizan como medicamentos para la esclerosis lateral amiotrófica y quimioterapéuticos para el cáncer .

Pesticidas/Biocidas

Las benzotiazoles también se utilizan como pesticidas/biocidas .

Fabricación de Azo-Tintes

Se utilizan en la fabricación de azo-tintes .

Actividad Antitetánica

Se estudió la actividad antitetánica del 2-amino-6-metilbenzotiazol, un relajante muscular .

Mecanismo De Acción

Target of Action

It’s known that this compound serves as a reactant or a reaction intermediate for affording various fused heterocycles .

Mode of Action

It’s known that the NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Biochemical Pathways

It’s known that 2-aminobenzothiazole derivatives have gained popularity due to their prominent medicinal importance .

Safety and Hazards

Direcciones Futuras

Given the wide range of biological activities exhibited by benzothiazole derivatives, research and development in medicinal chemistry and pharmacology based on these compounds have become especially relevant . The development of targeted synthesis of benzothiazole analogs is a promising area of future research .

Análisis Bioquímico

Biochemical Properties

2-Amino-6-hydroxybenzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, 2-Amino-6-hydroxybenzothiazole has been found to interact with DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes .

Cellular Effects

The effects of 2-Amino-6-hydroxybenzothiazole on various cell types and cellular processes are profound. In cancer cells, it has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, 2-Amino-6-hydroxybenzothiazole can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, 2-Amino-6-hydroxybenzothiazole exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s catalytic site, preventing the hydrolysis of acetylcholine . Additionally, 2-Amino-6-hydroxybenzothiazole can form hydrogen bonds and hydrophobic interactions with DNA, stabilizing its structure and potentially interfering with replication and transcription processes . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-6-hydroxybenzothiazole can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-Amino-6-hydroxybenzothiazole remains stable under standard laboratory conditions but may degrade when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro studies has revealed its potential to induce oxidative stress and DNA damage, leading to altered cellular functions .

Dosage Effects in Animal Models

The effects of 2-Amino-6-hydroxybenzothiazole vary with different dosages in animal models. At low doses, it has been observed to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, 2-Amino-6-hydroxybenzothiazole can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.

Metabolic Pathways

2-Amino-6-hydroxybenzothiazole is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Amino-6-hydroxybenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, 2-Amino-6-hydroxybenzothiazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 2-Amino-6-hydroxybenzothiazole is crucial for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, it can be targeted to the mitochondria, where it may influence mitochondrial function and induce apoptosis . The subcellular distribution of 2-Amino-6-hydroxybenzothiazole is regulated by targeting signals and post-translational modifications that direct it to specific organelles .

Propiedades

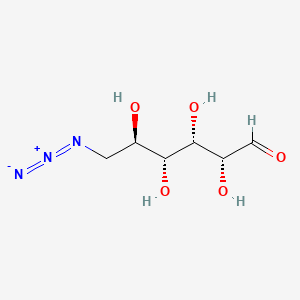

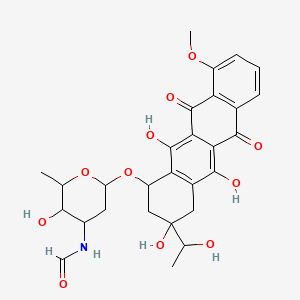

IUPAC Name |

2-amino-1,3-benzothiazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVTNUTGNBNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180903 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26278-79-5 | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26278-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026278795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-benzothiazolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1,3-benzothiazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-6-BENZOTHIAZOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72I21UFH5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-Amino-6-hydroxybenzothiazole explored in the provided research?

A1: The research primarily focuses on 2-Amino-6-hydroxybenzothiazole as a potential corrosion inhibitor [] and a precursor for synthesizing anti-inflammatory drug candidates [].

Q2: How does 2-Amino-6-hydroxybenzothiazole function as a corrosion inhibitor?

A2: Studies suggest that 2-Amino-6-hydroxybenzothiazole acts as an adsorption inhibitor, effectively adhering to the metal surface and forming a protective layer that hinders the corrosion process []. The sulfur atom in the molecule exhibits a high tendency for electrophilic attack during adsorption, contributing to its efficacy [].

Q3: What structural characteristics make 2-Amino-6-hydroxybenzothiazole a suitable starting point for developing anti-inflammatory agents?

A3: The presence of specific functional groups within the 2-Amino-6-hydroxybenzothiazole structure allows for modifications that yield compounds with dual inhibitory activity against 5-lipoxygenase and thromboxane A2 synthetase, enzymes involved in inflammation [].

Q4: Can you elaborate on the significance of the sulfur atom in 2-Amino-6-hydroxybenzothiazole's activity?

A4: Both computational and experimental data highlight the sulfur atom's crucial role. In corrosion inhibition, it acts as a primary site for adsorption onto the metal surface []. In drug development, the sulfur atom's position within the benzothiazole ring influences the compound's interaction with target enzymes, ultimately affecting its anti-inflammatory potency [].

Q5: How has computational chemistry been employed in studying 2-Amino-6-hydroxybenzothiazole?

A5: Researchers have utilized density functional theory (DFT) calculations to investigate the electronic structure and properties of 2-Amino-6-hydroxybenzothiazole [, ]. These calculations have provided insights into its reactivity, adsorption behavior, and interactions with other molecules, contributing to a deeper understanding of its effectiveness in various applications.

Q6: What synthetic routes are commonly employed for preparing 2-Amino-6-hydroxybenzothiazole?

A6: The research highlights the synthesis of 2-Amino-6-hydroxybenzothiazole through the reaction of quinones with thiourea []. Additionally, a novel and efficient method utilizing the catalytic Sandmeyer cyanation of a diazonium salt derived from 2-amino-6-hydroxybenzothiazole has been reported [, ].

Q7: Are there any notable structure-activity relationships observed for derivatives of 2-Amino-6-hydroxybenzothiazole?

A7: Studies on derivatives where a 3-pyridylmethyl group is introduced into either the 2-amino group (type-A) or the benzene ring (type-B) reveal significant differences in their inhibitory activity against thromboxane A2 synthetase. Type-B compounds exhibit approximately tenfold higher potency compared to type-A compounds, indicating the importance of the substituent's position on the benzene ring for optimal activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Carbamoylamino)phenyl]acetic acid](/img/structure/B1265856.png)